2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride
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Overview
Description
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H9FN2O·2HCl. It is a fluorinated pyridine derivative, which makes it an interesting compound for various scientific research applications due to the unique properties conferred by the fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride typically involves the following steps:
Fluorination of Pyridine:
Formation of the Ether Linkage: The pyridine derivative is then reacted with an appropriate alkylating agent to form the ether linkage. This step often involves the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like halides, thiols, or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
- (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
- 2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
Uniqueness
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both an ether and an amine group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C7H11Cl2FN2O |
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Molecular Weight |
229.08 g/mol |
IUPAC Name |
2-(5-fluoropyridin-3-yl)oxyethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9FN2O.2ClH/c8-6-3-7(5-10-4-6)11-2-1-9;;/h3-5H,1-2,9H2;2*1H |
InChI Key |
WMSNZMKEVPFZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)OCCN.Cl.Cl |
Origin of Product |
United States |
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